1-[2-(1-Methylethyl)phenyl]-2-piperazinone
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Overview
Description
1-(2-propan-2-ylphenyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a 2-propan-2-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-propan-2-ylphenyl)piperazin-2-one typically involves the nucleophilic substitution of a suitable piperazine derivative with a 2-propan-2-ylphenyl halide. One common method involves the reaction of piperazine with 2-propan-2-ylphenyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-propan-2-ylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of 1-(2-propan-2-ylphenyl)piperazin-2-one.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-propan-2-ylphenyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-propan-2-ylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 1-(2-Phenylethyl)piperazin-2-one
- 1-(3,5-Dimethylbenzyl)piperazin-2-one
- 1-(3-Methylbenzyl)piperazin-2-one
Comparison: 1-(2-propan-2-ylphenyl)piperazin-2-one is unique due to the presence of the 2-propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and pharmacological profile compared to other piperazine derivatives .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(2-propan-2-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)15-8-7-14-9-13(15)16/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
RZMHFQAXOBEVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNCC2=O |
Origin of Product |
United States |
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